(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Description
Properties
Molecular Formula |
C38H48N2O6 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C38H48N2O6/c1-7-24-23-39-15-13-26-19-34(42-3)36(44-5)21-30(26)32(39)17-28(24)18-33-31-22-37(45-6)35(43-4)20-27(31)14-16-40(33)38(41)25-9-11-29(12-10-25)46-8-2/h9-12,19-22,24,28,32-33H,7-8,13-18,23H2,1-6H3 |
InChI Key |
KQLDASGMVSYSES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4C(=O)C6=CC=C(C=C6)OCC)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoquinoline Core
The synthesis typically begins with the formation of an isoquinoline core through methods such as:
- Pictet-Spengler Condensation : This reaction involves an aldehyde reacting with an amine in the presence of an acid catalyst to yield isoquinoline derivatives.
Attachment of the Ethoxyphenyl Group
The final step involves attaching the ethoxyphenyl group to complete the synthesis:
- Nucleophilic Substitution Reactions : The ethoxyphenyl moiety is introduced via nucleophilic substitution where a suitable leaving group is displaced by the ethoxyphenyl nucleophile.
Industrial Production Methods
In an industrial context, optimizing these synthetic routes is crucial for maximizing yield and reducing costs. Common strategies include:
Continuous Flow Reactors : These systems allow for more efficient mixing and reaction control compared to traditional batch processes.
Automated Synthesis Platforms : Automation can enhance reproducibility and scalability in synthesis.
Purification Techniques : Methods such as crystallization or chromatography are employed to isolate and purify the final product effectively.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical transformations, including:
Oxidation : Methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction : The carbonyl group may be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution : The ethoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | Acidic medium |
| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous solvent |
| Substitution | Amines or thiols | Basic conditions |
Major Products from Reactions
The potential products resulting from these reactions include:
Oxidation Products : Aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction Products : Alcohol derivatives formed from carbonyl reductions.
Substituted Derivatives : New compounds with varied functional groups resulting from nucleophilic substitutions.
Chemical Reactions Analysis
Types of Reactions
The compound (4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study various biochemical processes. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its chemical reactivity can be harnessed to create polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The target compound’s benzoquinolizin-isoquinoline core is structurally analogous to:
- Isoquinoline alkaloids (e.g., benzylisoquinolines from ), which share nitrogen-containing heterocycles linked to aromatic methanone groups.
- Murcko scaffold-based analogs (), where conserved frameworks like hexahydrobenzoquinolizin and dihydroisoquinoline are critical for target binding.
Key structural distinctions include:
- Ethoxy vs.
- Alkyl side chains: The 3-ethyl group on the benzoquinolizin ring introduces steric bulk absent in simpler isoquinoline derivatives, possibly modulating receptor selectivity .
Computational Structural Similarity Metrics
Tanimoto and Dice similarity indices () quantify molecular resemblance using fingerprint-based comparisons:
Hypothetical values based on methodologies in cited evidence.
Maximal common subgraph algorithms () further identify shared functional groups, such as the methanone bridge and methoxy/ethoxy aromatic rings, which correlate with conserved bioactivities .
Bioactivity and Pharmacokinetic Profiling
Bioactivity Clustering
Compounds with >50% structural similarity often cluster into groups with overlapping modes of action (). For example:
- Kinase interactions : Shared substructures with kinase inhibitors (e.g., GSK3 inhibitors in ) imply possible activity against phosphorylation-dependent pathways.
Pharmacokinetic Properties
Comparative analysis of molecular properties (e.g., logP, polar surface area) predicts:
- Metabolic stability: The hexahydrobenzoquinolizin core may reduce oxidative metabolism rates relative to planar aromatic systems .
Case Studies of Analogous Compounds
Aglaithioduline
- Similarity to target compound : ~70% structural overlap via Tanimoto indexing.
- Bioactivity : Demonstrates HDAC8 inhibition comparable to SAHA, with aligned pharmacokinetic profiles ().
[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone
- Structural divergence: Replaces benzoquinolizin with a benzothiophene ring but retains methanone and methoxy motifs.
- Implications : Highlights the role of aromatic substitution patterns in tuning target affinity .
Isoquinoline Alkaloids
- Common features: Dihydroisoquinoline cores linked to methanone groups ().
Biological Activity
The compound (4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that derivatives of quinolizine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : Quinolizines are known to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study evaluated the cytotoxic effects of related compounds on MCF-7 breast cancer cells. Results showed an IC50 ranging from 1.8 µM to 4.5 µM for several derivatives .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.8 ± 0.02 | MCF-7 |
| Compound B | 4.5 ± 0.05 | MCF-7 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Studies : Various derivatives have shown activity against Gram-positive and Gram-negative bacteria.
- Research Findings : A derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and microbial resistance.
- Receptor Binding : The compound could act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for assessing the therapeutic potential:
- Absorption and Distribution : The lipophilicity of the compound suggests good absorption through biological membranes.
- Toxicological Profile : Preliminary studies indicate low toxicity in animal models; however, comprehensive toxicological evaluations are necessary for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
